molecular formula C17H21ClN2O B14762707 3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride

3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride

Cat. No.: B14762707
M. Wt: 304.8 g/mol
InChI Key: QZRJLFPJGWBHON-UHFFFAOYSA-N
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Description

3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride is a chemical compound with a complex structure that includes an amino group, a biphenyl moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride typically involves multiple steps. One common approach is to start with the biphenyl derivative, which is then subjected to a series of reactions to introduce the amino and propanamide groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-((2,4-dimethoxyphenyl)methyl)propanamide hydrochloride
  • 3-Amino-N-methyl-N-2-propyn-1-ylpropanamide hydrochloride
  • Propanamide, 3-phenyl-N-methyl-

Uniqueness

Compared to similar compounds, 3-Amino-N-((3’-methyl-[1,1’-biphenyl]-4-yl)methyl)propanamide hydrochloride is unique due to its specific biphenyl structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

3-amino-N-[[4-(3-methylphenyl)phenyl]methyl]propanamide;hydrochloride

InChI

InChI=1S/C17H20N2O.ClH/c1-13-3-2-4-16(11-13)15-7-5-14(6-8-15)12-19-17(20)9-10-18;/h2-8,11H,9-10,12,18H2,1H3,(H,19,20);1H

InChI Key

QZRJLFPJGWBHON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CNC(=O)CCN.Cl

Origin of Product

United States

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